molecular formula C18H17FN4O3S B2574257 6-(4-((4-fluorobenzo[d]thiazol-2-yl)oxy)piperidine-1-carbonyl)-2-methylpyridazin-3(2H)-one CAS No. 1286705-34-7

6-(4-((4-fluorobenzo[d]thiazol-2-yl)oxy)piperidine-1-carbonyl)-2-methylpyridazin-3(2H)-one

Cat. No.: B2574257
CAS No.: 1286705-34-7
M. Wt: 388.42
InChI Key: WNYYDEAIGZBFQO-UHFFFAOYSA-N
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Description

6-(4-((4-fluorobenzo[d]thiazol-2-yl)oxy)piperidine-1-carbonyl)-2-methylpyridazin-3(2H)-one is a useful research compound. Its molecular formula is C18H17FN4O3S and its molecular weight is 388.42. The purity is usually 95%.
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Preparation Methods

Synthetic routes and reaction conditions: One common synthetic route for this compound involves multi-step synthesis:

  • Step 1: Synthesis of 4-fluorobenzo[d]thiazole-2-ol through cyclization reactions.

  • Step 2: Reaction of 4-fluorobenzo[d]thiazole-2-ol with piperidine-1-carbonyl chloride to form 4-((4-fluorobenzo[d]thiazol-2-yl)oxy)piperidine-1-carbonyl intermediate.

  • Step 3: Cyclization with 2-methylpyridazine-3-one under specific conditions to yield the final product.

Industrial production methods: On an industrial scale, optimization of these reactions is crucial:

  • Catalysts and Solvents: Catalysts like palladium or copper salts, and solvents like dimethylformamide (DMF) or dichloromethane (DCM) might be employed to increase the yield and purity.

  • Temperature and Pressure: Control of temperature (typically between 50-100°C) and pressure to ensure optimal reaction conditions.

Types of reactions:

  • Oxidation: The compound can undergo oxidative reactions, particularly affecting the piperidine ring or fluorobenzo[d]thiazole moiety.

  • Reduction: Possible at the carbonyl group or the fluorobenzo[d]thiazole ring.

  • Substitution: Likely at the methylpyridazinone or piperidine moieties.

Common reagents and conditions:

  • Oxidation: Using oxidizing agents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂).

  • Reduction: Employing reducing agents such as sodium borohydride (NaBH₄) or lithium aluminium hydride (LiAlH₄).

  • Substitution: Reagents like halogens, sulfonyl chlorides, or nitrating agents under controlled conditions.

Major products:

  • Oxidation: Potential formation of sulfoxides or sulfones.

  • Reduction: Formation of alcohols or amines.

  • Substitution: Derivatives with halogen or nitro groups.

Scientific Research Applications

The compound finds applications across various scientific domains:

Chemistry:

  • As a building block for synthesizing more complex molecules due to its reactive sites.

Biology:

  • Used in studying enzyme interactions or as a ligand for receptor studies.

Medicine:

  • Investigated for its potential therapeutic properties, possibly as an anti-inflammatory, antibacterial, or anticancer agent.

Industry:

  • Might be employed in the development of pharmaceuticals or agrochemicals.

5. Mechanism of Action: The mechanism of action involves its interaction with specific molecular targets:

Molecular targets:

  • Enzymes: Inhibition or activation of specific enzymes involved in metabolic pathways.

  • Receptors: Binding to certain receptors influencing cellular responses.

Pathways involved:

  • Signal Transduction Pathways: Affecting pathways like MAPK or PI3K-Akt.

  • Gene Expression: Modulating gene expression by interacting with transcription factors.

Comparison with Similar Compounds

  • 6-(4-((4-chlorobenzo[d]thiazol-2-yl)oxy)piperidine-1-carbonyl)-2-methylpyridazin-3(2H)-one: Shows structural similarity but different halogen substitution.

  • 6-(4-((4-methylbenzo[d]thiazol-2-yl)oxy)piperidine-1-carbonyl)-2-methylpyridazin-3(2H)-one: Similar structure with a methyl group instead of fluorine.

The presence of fluorine in 6-(4-((4-fluorobenzo[d]thiazol-2-yl)oxy)piperidine-1-carbonyl)-2-methylpyridazin-3(2H)-one might influence its biological activity and stability, setting it apart from its analogues.

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Properties

IUPAC Name

6-[4-[(4-fluoro-1,3-benzothiazol-2-yl)oxy]piperidine-1-carbonyl]-2-methylpyridazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17FN4O3S/c1-22-15(24)6-5-13(21-22)17(25)23-9-7-11(8-10-23)26-18-20-16-12(19)3-2-4-14(16)27-18/h2-6,11H,7-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNYYDEAIGZBFQO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C=CC(=N1)C(=O)N2CCC(CC2)OC3=NC4=C(C=CC=C4S3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17FN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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